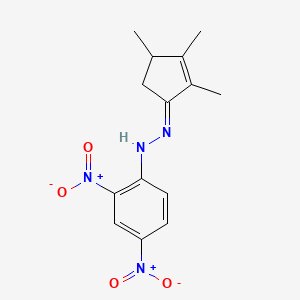
1-ethyl-6-methoxy-2-quinoliniumsulfonate
Vue d'ensemble
Description
1-ethyl-6-methoxy-2-quinoliniumsulfonate, also known as EMSQ, is a chemical compound that has gained importance in scientific research due to its unique properties. EMSQ is a quaternary ammonium compound, which is a class of organic compounds that contain a positively charged nitrogen atom. EMSQ has a sulfonate group attached to the quinoline ring, which makes it water-soluble and enhances its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 1-ethyl-6-methoxy-2-quinoliniumsulfonate involves its interaction with biological molecules through electrostatic and hydrophobic interactions. This compound can bind to proteins and nucleic acids through its positively charged nitrogen atom, which interacts with negatively charged amino acid residues or phosphate groups. This compound can also penetrate cell membranes and accumulate in acidic compartments such as lysosomes, where it undergoes a pH-dependent fluorescence enhancement.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with the normal function of biological molecules. This compound has been used to study the conformational changes of proteins, the binding affinity of ligands, and the activity of enzymes. This compound has also been used to study the intracellular pH of living cells and the pH-dependent trafficking of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-6-methoxy-2-quinoliniumsulfonate has several advantages for lab experiments, including its water solubility, high fluorescence quantum yield, and pH sensitivity. This compound can be used in a wide range of biological systems, including cells, tissues, and organisms. However, this compound has some limitations, including its sensitivity to photobleaching, which can limit its use for long-term imaging experiments. This compound also has limited spectral properties, which can limit its use for multiplex imaging experiments.
Orientations Futures
There are several future directions for the use of 1-ethyl-6-methoxy-2-quinoliniumsulfonate in scientific research. One direction is the development of new this compound derivatives with improved spectral properties and photostability. Another direction is the use of this compound in combination with other fluorescent probes to study complex biological systems. This compound can also be used in combination with advanced imaging techniques such as super-resolution microscopy to study the nanoscale organization of biological molecules. Finally, this compound can be used in the development of biosensors for the detection of specific biological molecules in complex samples.
Applications De Recherche Scientifique
1-ethyl-6-methoxy-2-quinoliniumsulfonate has been extensively used in scientific research due to its ability to interact with biological molecules such as proteins and nucleic acids. This compound has been used as a fluorescent probe to study the structure and function of proteins, as well as to monitor DNA hybridization and RNA transcription. This compound has also been used as a pH-sensitive fluorescent dye to study the intracellular pH of living cells.
Propriétés
IUPAC Name |
1-ethyl-6-methoxyquinolin-1-ium-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-3-13-11-6-5-10(17-2)8-9(11)4-7-12(13)18(14,15)16/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYBPVAOYHCTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)-1,2-ethanediol](/img/structure/B3820049.png)
![N-(4-methyl-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}phenyl)benzamide](/img/structure/B3820054.png)
![4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B3820060.png)
![4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B3820076.png)
![{4-[(4-nitrobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3820081.png)
![2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3820097.png)

![3-(8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile](/img/structure/B3820101.png)
![3-{3-methyl-8-[(3-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}propanenitrile](/img/structure/B3820107.png)
![diethyl 2,2'-[3-(4-chlorophenyl)-9-methyl-6,8-dioxo-8,9-dihydro[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl]diacetate](/img/structure/B3820112.png)


